Enantioselective Pharmacokinetics: Significantly Higher Systemic Exposure and Extended Half-Life vs. L-Enantiomer
Following single oral administration of racemic mabuterol (10 mg/kg) to rats, the R-mabuterol (D-enantiomer) achieved an AUC0−∞ of 5,938.9 ng·h/mL, which was significantly higher than the 4,446.1 ng·h/mL observed for S-mabuterol (L-enantiomer). Additionally, the terminal half-life (t1/2) of R-mabuterol was 14.5 hours, markedly longer than the 9.6 hours for S-mabuterol [1]. This enantioselective disposition indicates that D-Mabuterol hydrochloride provides superior systemic persistence relative to its optical antipode, a property not captured by racemic material.
| Evidence Dimension | Systemic exposure and elimination half-life (rat, 10 mg/kg oral) |
|---|---|
| Target Compound Data | AUC0−∞ = 5,938.9 ng·h/mL; t1/2 = 14.5 h (R-mabuterol) |
| Comparator Or Baseline | AUC0−∞ = 4,446.1 ng·h/mL; t1/2 = 9.6 h (S-mabuterol) |
| Quantified Difference | AUC 33.6% higher; half-life 51.0% longer (p < 0.001 and p < 0.01, respectively) |
| Conditions | Sprague-Dawley rats, single oral dose of racemic mabuterol, sequential achiral/chiral HPLC analysis |
Why This Matters
Procurement of the isolated D-enantiomer ensures reproducible pharmacokinetic behavior without confounding contributions from the rapidly cleared L-enantiomer, essential for in vivo pharmacology studies requiring defined exposure-response relationships.
- [1] Lu X, Liu P, Chen H, Qin F, Li F. Enantioselective pharmacokinetics of mabuterol in rats studied using sequential achiral and chiral HPLC. Biomed Chromatogr. 2005;20(1):4-9. View Source
